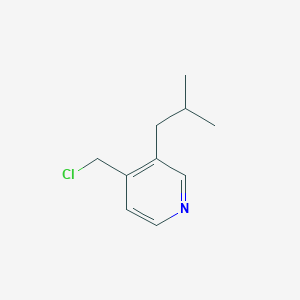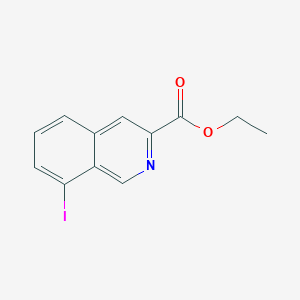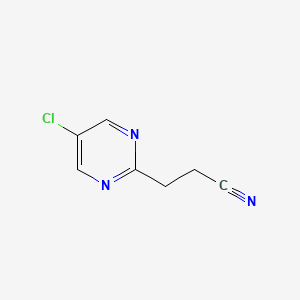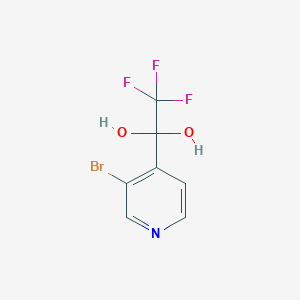
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a bromopyridine moiety and a trifluoroethane diol group
準備方法
The synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors
Reaction Conditions: The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various organofluorine compounds.
Biology: In biological research, the compound is used to study the effects of organofluorine compounds on biological systems. It may also be used in the development of fluorinated pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical properties make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with molecular targets and pathways in biological systems:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems. Its bromopyridine moiety and trifluoroethane diol group allow it to form specific interactions with these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways depend on its specific interactions with molecular targets.
類似化合物との比較
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3-bromopyridin-4-yl)ethanol, 3-(3-bromopyridin-4-yl)prop-2-en-1-ol, and other bromopyridine derivatives.
Uniqueness: The presence of the trifluoroethane diol group in this compound distinguishes it from other bromopyridine derivatives. This group imparts unique chemical properties, such as increased lipophilicity and stability, making it valuable for various applications.
特性
分子式 |
C7H5BrF3NO2 |
|---|---|
分子量 |
272.02 g/mol |
IUPAC名 |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-3-12-2-1-4(5)6(13,14)7(9,10)11/h1-3,13-14H |
InChIキー |
BZSLWRSIMJJBEX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


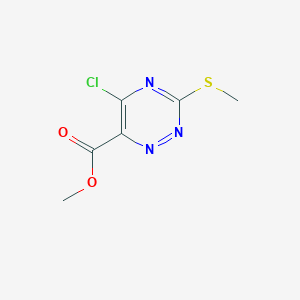
![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
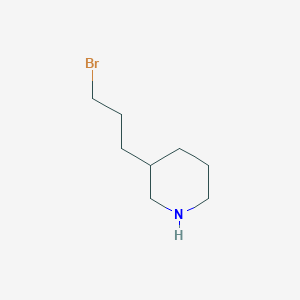
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
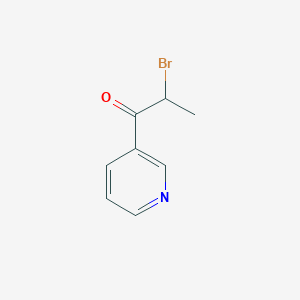
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
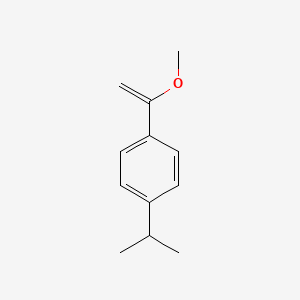

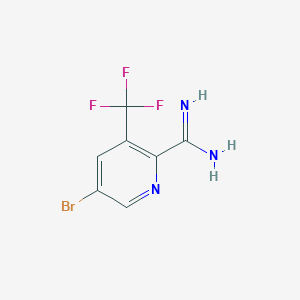
![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
